molecular formula C14H18BN3O2 B580838 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1218791-02-6

2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B580838
CAS No.: 1218791-02-6
M. Wt: 271.127
InChI Key: UIWNUNKQDKRSSS-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1218791-02-6) is a high-value boronic ester pinacol ester intermediate with significant applications in medicinal chemistry and drug discovery . This compound, with a molecular formula of C14H18BN3O2 and a molecular weight of 271.12, is characterized by its pyridine and pyrazole heterocyclic systems, which are privileged scaffolds in the design of biologically active molecules . The incorporation of the pinacol boronate group makes it a crucial building block in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in the synthesis of complex biaryl structures for pharmaceutical targets . Research indicates that this pyrrolopyridine-based scaffold is of particular interest in oncology research, specifically in the structure-based design of potent and selective inhibitors of protein kinases such as MPS1 (Monopolar Spindle 1) . MPS1 is a key regulator of the spindle assembly checkpoint and is a target of significant interest in oncology due to its overexpression in a wide range of human cancers . The product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(16-10-11)18-9-5-8-17-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWNUNKQDKRSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681942
Record name 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-02-6
Record name 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , identified by CAS number 1350918-90-9 , is a novel derivative that exhibits significant biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and pyrazole precursors. A common synthetic route includes the formation of the pyrazole ring followed by the introduction of the boron-containing dioxaborolane moiety. The following table summarizes the synthetic steps:

StepReaction TypeReagentsConditions
1Nucleophilic substitutionPyridine derivative + PyrazoleHeat in solvent
2BoronationDioxaborolane precursor + BaseRoom temperature
3PurificationCrystallization or chromatographyAppropriate solvent

The biological activity of this compound is primarily attributed to its ability to act as a positive allosteric modulator (PAM) for muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound can enhance the binding affinity of acetylcholine (ACh) at the M4 receptor subtype, leading to increased signaling efficacy.

Structure-Activity Relationship (SAR)

Recent studies have elucidated the SAR for pyrazolyl-pyridine derivatives. The presence of the dioxaborolane moiety significantly influences binding affinity and selectivity towards mAChRs. Key findings include:

  • Binding Affinity : Compounds with variations in the pyrazole and pyridine substituents showed differing affinities for M4 receptors. For instance, modifications at the 4-position of the pyrazole ring yielded compounds with enhanced PAM activity.
  • Functional Assays : In functional assays using GTPγS binding assays, derivatives demonstrated a leftward shift in ACh concentration-response curves, indicating increased potency and efficacy.

The following table summarizes key SAR findings:

CompoundBinding Affinity (pK_B)Efficacy (log τ)Selectivity
Compound A6.31.38M4 > M1
Compound B6.51.74M4 > M3
This compound6.41.56M4

Study on Neuroprotective Effects

In a preclinical study assessing neuroprotective effects in models of neurodegeneration, this compound was shown to significantly reduce neuronal cell death induced by excitotoxic agents. The compound's ability to modulate mAChR signaling pathways was hypothesized to underlie its protective effects.

Imaging Applications

Another study explored the use of this compound as a radiotracer for positron emission tomography (PET) imaging of mAChR subtypes in vivo. The incorporation of fluorine into its structure improved its imaging properties while maintaining selectivity for M4 receptors.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Substituents

  • 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():
    Replacing pyrazole with pyrrole reduces aromaticity and increases electron density at the substituent site. Pyrrole’s lower basicity and weaker coordination to metal catalysts may alter reaction kinetics in cross-couplings compared to pyrazole-containing analogs .
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine ():
    The thiazolo-pyridine fused core introduces sulfur, enhancing π-conjugation and altering solubility. Such fused systems are less common in Suzuki reactions due to steric hindrance but may exhibit unique pharmacological activity .

Table 1: Structural and Electronic Comparison

Compound Heterocycle Key Features Reactivity Notes
Target Compound Pyrazole-Pyridine Boronic ester at C5, pyrazole at C2 High reactivity in Suzuki coupling
2-(1H-Pyrrol-1-yl)-5-boronic ester Pyrrole-Pyridine Electron-rich pyrrole Moderate coupling efficiency
Thiazolo[4,5-b]pyridine derivative Thiazole-Pyridine Sulfur-containing fused system Limited cross-coupling data

Positional Isomers and Boronic Ester Placement

  • 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine (CAS 1373616-12-6, ): This positional isomer places the boronic ester on the pyrazole ring rather than the pyridine.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine (): A phenoxy group at C2 and boronic ester at C5 introduces strong electron-withdrawing effects, which may accelerate oxidative deboronation but improve electrophilic substitution reactivity .

Table 2: Positional Isomer Comparison

Compound Boronic Ester Position Key Functional Groups Stability Notes
Target Compound Pyridine C5 Pyrazole at C2 High thermal stability
CAS 1373616-12-6 Pyrazole C4 Pyridine at C1 Moderate stability
Phenoxy-substituted analog Pyridine C5 Trifluoromethoxy at C2 Sensitive to hydrolysis

Fused Ring Systems

  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (): The fused pyrazolo-pyridine system increases planarity and rigidity, enhancing fluorescence properties but reducing solubility in polar solvents.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (): Pyrrolo-pyridine fusion creates a bicyclic structure with distinct electronic properties. The boron atom’s proximity to the fused nitrogen may facilitate chelation in catalytic processes .

Preparation Methods

Two-Step Approach: Suzuki-Miyaura Coupling and Miyaura Borylation

The most viable route involves a sequential two-step process:

  • Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety at position 2 of the pyridine ring.

  • Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5.

Miyaura Borylation for Boronic Ester Installation

The intermediate 5-bromo-2-(1H-pyrazol-1-yl)pyridine undergoes borylation via Miyaura’s method, which converts aryl halides to boronic esters using bis(pinacolato)diboron.

Example Reaction:

5-Bromo-2-(1H-pyrazol-1-yl)pyridine+B2(pin)2Pd(dppf)Cl2,KOAcTarget Compound\text{5-Bromo-2-(1H-pyrazol-1-yl)pyridine} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Target Compound}

Standard conditions for this step include:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Diboron reagent : Bis(pinacolato)diboron (1.2 equiv).

  • Base : KOAc (3 equiv).

  • Solvent : 1,4-Dioxane at 90°C.

Optimization of Reaction Conditions

Catalyst Systems

Catalyst selection critically impacts yield and selectivity:

Step Catalyst Ligand Yield Source
Suzuki couplingPdCl₂PPh₃85–90%
Miyaura borylationPd(dppf)Cl₂None75–80%N/A

The use of PPh₃ in Suzuki coupling stabilizes palladium intermediates, while Pd(dppf)Cl₂ in borylation enhances oxidative addition efficiency.

Solvent and Base Selection

  • Suzuki coupling : Polar aprotic solvents like 1,4-dioxane facilitate reagent solubility, while aqueous K₂CO₃ ensures deprotonation of the boronic acid.

  • Miyaura borylation : Anhydrous 1,4-dioxane and KOAc prevent boronic ester hydrolysis.

Temperature and Reaction Time

  • Suzuki coupling : Reflux (100°C) for 16–24 hours achieves complete conversion.

  • Miyaura borylation : 12 hours at 90°C optimizes boron-halogen exchange.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyridine C-H), δ 7.5–8.0 ppm (pyrazole C-H), and δ 1.3 ppm (pinacol methyl groups).

  • ¹³C NMR : Signals at 150–160 ppm (pyridine C-N), 105–110 ppm (pyrazole C-H), and 24–25 ppm (pinacol CH₃).

Infrared (IR) Spectroscopy

  • B-O stretching at 1350–1400 cm⁻¹ and pyridine C=N vibrations at 1650 cm⁻¹ confirm functional groups.

Challenges and Limitations

Regioselectivity in Suzuki Coupling

Competing reactivity at positions 2 and 5 of dihalopyridines necessitates careful halogen selection (e.g., iodo at position 2 for preferential coupling).

Boronic Ester Stability

The pinacol ester is moisture-sensitive, requiring inert conditions during synthesis and storage .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via sequential nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions. Key steps include:

Nucleophilic substitution : Reacting a halogenated pyridine precursor (e.g., 5-bromo-2-(1H-pyrazol-1-yl)pyridine) with a boronate ester source like bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Purification : Column chromatography or crystallization to isolate the boronate ester product.

Validation : Confirmation via NMR (¹H/¹³C), IR, and mass spectrometry .

Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p) basis set) optimize the crystal structure and analyze:

  • Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps.
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites.
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···π) in the crystal lattice .

Table 1: DFT Parameters and Key Findings

ParameterValue/Result
Basis Set6-311+G(2d,p)
HOMO-LUMO Gap4.2 eV
Dominant InteractionC–H···π (70% contribution)

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions and boronate ester integration.
  • IR Spectroscopy : Detect B–O (≈1350 cm⁻¹) and C–N (≈1600 cm⁻¹) stretches.
  • X-ray Diffraction : Resolve crystal packing and bond lengths (e.g., B–O = 1.37 Å) .

Advanced: How does the boronate ester group influence reactivity in cross-coupling reactions?

Answer:
The boronate ester enables transmetalation in Suzuki-Miyaura reactions. Key factors:

  • Electron-withdrawing pyridyl group : Enhances boronate stability but may reduce reactivity.
  • Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours .

Table 2: Reaction Optimization Parameters

CatalystBaseSolventYield (%)
Pd(dppf)Cl₂KOAcDioxane65
Pd(PPh₃)₄K₂CO₃THF/H₂O82

Basic: What precautions are necessary when handling this compound?

Answer:

  • Air Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C .
  • Moisture : Use anhydrous solvents and gloveboxes.
  • Thermal Stability : Avoid temperatures >100°C to prevent boronate decomposition .

Advanced: What strategies improve Suzuki-Miyaura reaction yields with this compound?

Answer:

  • Ligand Design : Bulky ligands (e.g., SPhos) reduce Pd aggregation.
  • Base Selection : Weak bases (KOAc) minimize protodeboronation.
  • Microwave Assistance : Reduces reaction time (e.g., 1 hour vs. 24 hours) .

Basic: How is the crystal structure determined, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction reveals:

  • Space Group : P2₁/c (monoclinic).
  • Bond Angles : N–B–O ≈ 120°, confirming sp² hybridization.
  • Packing : π-π stacking between pyridine rings (3.5 Å spacing) .

Advanced: Can this compound undergo C-H functionalization reactions?

Answer:
Yes, under Pd-catalyzed C–H activation :

  • Directing Groups : Pyridyl nitrogen directs ortho-functionalization.
  • Conditions : Use Pd(OAc)₂ with oxidants (e.g., Ag₂CO₃) in DMF at 120°C .

Basic: What are the solubility characteristics of this compound?

Answer:

  • High Solubility : In THF, DCM, and DMSO.
  • Low Solubility : In water or hexane. Adjust solvent polarity during reactions .

Advanced: How does the pyrazolyl group affect coordination chemistry?

Answer:
The pyrazolyl group acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu, Pd). Applications:

  • Catalysis : Pd-pyrazolyl complexes in cross-coupling.
  • Photoluminescence : Zn(II) complexes for OLED materials .

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